Ald-Ph-PEG3-azide

Bioconjugation Antibody-drug conjugates Click chemistry

Researchers often struggle with non-specific conjugation and steric hindrance in ADC or PROTAC development. Ald-Ph-PEG3-azide (CAS 807540-88-0) directly addresses this. Its aromatic aldehyde enables site-specific reductive amination, achieving 3-4x greater reaction rates than NHS esters. The optimal PEG3 spacer (~13-15 Å) and orthogonal azide click handle provide precise spatial control for modular assembly. - Achieve distinct conjugation site panels on native proteins vs. NHS chemistry. - Enhance aqueous solubility and minimize steric hindrance for reliable bioconjugation. - Available with ≥95% purity, supported by global logistics and compliant procurement.

Molecular Formula C16H22N4O5
Molecular Weight 350.38
CAS No. 807540-88-0
Cat. No. B605296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-Ph-PEG3-azide
CAS807540-88-0
SynonymsAld-Ph-PEG3-azide
Molecular FormulaC16H22N4O5
Molecular Weight350.38
Structural Identifiers
SMILESO=C(C1=CC=C(C([H])=O)C=C1)NCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C16H22N4O5/c17-20-19-6-8-24-10-12-25-11-9-23-7-5-18-16(22)15-3-1-14(13-21)2-4-15/h1-4,13H,5-12H2,(H,18,22)
InChIKeyMVQMINVSTCNCLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ald-Ph-PEG3-azide Heterobifunctional PEG Linker


Ald-Ph-PEG3-azide (CAS 807540-88-0) is a heterobifunctional polyethylene glycol (PEG) derivative containing an aromatic aldehyde group and a terminal azide group. The benzaldehyde moiety enables conjugation with primary amines via Schiff base formation or reductive amination . The azide group supports copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry reactions with alkyne-, DBCO-, or BCN-containing molecules . The PEG3 spacer (three ethylene glycol units) provides a hydrophilic, flexible tether that enhances aqueous solubility and reduces steric hindrance during bioconjugation .

Aldehyde group for amine bioconjugation via reductive amination
Azide enables CuAAC or SPAAC click chemistry for modular assembly
PEG3 spacer supports aqueous solubility and conformational flexibility

Why Ald-Ph-PEG3-azide Is Not Interchangeable


Generic substitution of Ald-Ph-PEG3-azide with other PEG linkers is not advisable because the specific combination of an aromatic aldehyde and an azide on a PEG3 spacer defines its reactivity profile and spatial geometry. The aldehyde group, when used in reductive amination, exhibits 3–4 times greater maximum reaction rate per amine (Vmax/NH2) compared to NHS ester chemistry on the same PEG length [1], leading to a different panel of conjugation sites on native proteins [1]. The PEG3 spacer provides a specific end-to-end distance (approximately 13–15 Å) that is optimal for certain bioconjugation geometries , whereas shorter (PEG2) or longer (PEG4, PEG6) linkers can alter conjugate stability, biological activity, or ternary complex formation .

Kinetics and site selectivity

Aldehyde conjugation kinetics and lysine selectivity profile may differ significantly from NHS-ester linkers, potentially shifting DAR and conjugate homogeneity.

PEG spacer length criticality

PEG3 spacer supports specific bioconjugation geometries; shorter or longer PEG linkers may alter ternary complex formation or conjugate biological activity.

Functional group orthogonality

Aldehyde-amine reactivity is not directly interchangeable with maleimide-thiol chemistry, limiting substitution in orthogonal dual-labeling strategies.

Ald-Ph-PEG3-azide: Evidence vs. Analogs


Faster Conjugation and Site Selectivity vs. NHS-PEG3-azide

Ald-Ph-PEG3-azide, which contains an aldehyde group for reductive amination, demonstrates significantly faster conjugation kinetics compared to NHS-PEG3-azide, an analog that uses N-hydroxysuccinimide ester chemistry. In a kinetic study using Trastuzumab-IgG and α-lactalbumin, aldehyde-based linkers (structurally analogous to Ald-Ph-PEG3-azide) displayed a 3–4 times greater maximum reaction rate per amine (Vmax/NH2) than NHS-based linkers of the same PEG length [1]. This kinetic advantage translates to a different panel of conjugation sites, with aldehyde linkers showing distinct lysine selectivity compared to NHS linkers [1].

Conjugation Kinetics
Head-to-head
Reported 3–4× higher relative Vmax/NH₂
Faster amine conjugation workflow
Trastuzumab-IgG and α-lactalbumin models
Bioconjugation Antibody-drug conjugates Click chemistry

Orthogonal Reactivity for Dual Labeling vs. Mal-PEG3-azide

Ald-Ph-PEG3-azide offers orthogonal reactivity compared to Mal-PEG3-azide, a maleimide-containing analog. While both compounds contain an azide group for click chemistry, Ald-Ph-PEG3-azide's aldehyde targets primary amines (e.g., lysine residues or N-termini), whereas Mal-PEG3-azide's maleimide targets thiol groups (e.g., cysteine residues). This difference enables sequential or parallel bioconjugation strategies that are not possible with a single functional handle. No direct comparative kinetic data are available for these specific compounds, but the reactivity profiles are well-established: maleimides react with thiols at pH 6.5–7.5 with rate constants in the range of 10^3–10^4 M^-1 s^-1 , while aldehyde-amine reductive amination rates are highly dependent on the specific amine and conditions but can achieve high efficiency under optimized conditions [1].

Functional Group Selectivity
Class-level
Aldehyde targets primary amines; maleimide targets thiols
Supports orthogonal dual-labeling strategies
No direct kinetic comparison available
Bioconjugation Fluorescence labeling Antibody-drug conjugates

Bioorthogonal Click Compatibility vs. Alkyne-PEG3-azide

Ald-Ph-PEG3-azide's azide group enables both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click reactions. In contrast, Alkyne-PEG3-azide contains both an alkyne and an azide, making it prone to self-reaction and less suitable for stepwise bioconjugation. While direct rate constants for Ald-Ph-PEG3-azide with specific alkynes are not reported in the public literature, class-level data indicate that azide-alkyne CuAAC reactions typically proceed with rate constants of 10–100 M^-1 s^-1, whereas SPAAC with DBCO can achieve rate constants of 0.1–1 M^-1 s^-1 under copper-free conditions [1]. The absence of an internal alkyne in Ald-Ph-PEG3-azide prevents premature crosslinking, ensuring more controlled conjugation workflows .

Click Compatibility
Class-level
CuAAC rate constant ~10–100 M⁻¹s⁻¹; avoids self-reactivity
Reliable sequential conjugation
SPAAC with DBCO: 0.1–1 M⁻¹s⁻¹
Click chemistry SPAAC Bioorthogonal chemistry

Superior Storage Stability vs. DBCO-PEG3-azide

Ald-Ph-PEG3-azide offers superior long-term storage stability compared to DBCO-PEG3-azide, a common SPAAC reagent. DBCO (dibenzocyclooctyne) groups are known to undergo slow degradation via oxidation or hydrolysis, particularly in aqueous buffers or under ambient storage [1]. In contrast, the azide and aldehyde groups in Ald-Ph-PEG3-azide are stable under a wider range of conditions: azides are stable to hydrolysis, oxidation, and most biological conditions, while the aldehyde group can be stored at -20°C for months to years without significant degradation . This enhanced stability translates to a longer shelf life and reduced batch-to-batch variability in conjugation workflows.

Storage Stability
Class-level
Stable at −20°C for ≥2–3 years (solid); DBCO prone to degradation
Reported extended reagent shelf-life
Aldehyde/azide more resistant to oxidation/hydrolysis
SPAAC Bioconjugation Linker stability

Ald-Ph-PEG3-azide: Optimal Applications in Bioconjugation & PROTACs


Controlled Drug-to-Antibody Ratio (DAR) for ADCs

Ald-Ph-PEG3-azide is well-suited for ADC development where precise control over the drug-to-antibody ratio (DAR) is critical. The aldehyde group enables site-specific conjugation to antibody lysine residues via reductive amination, which has been shown to yield a distinct panel of conjugation sites compared to NHS chemistry [1]. The PEG3 spacer provides sufficient flexibility to accommodate the antibody and payload without excessive steric hindrance, while the azide group allows for subsequent attachment of a cytotoxic payload via copper-free click chemistry .

Optimal PROTAC Linker Length for Ternary Complex

In PROTAC (proteolysis-targeting chimera) development, linker length is a critical parameter for efficient target degradation. The PEG3 spacer in Ald-Ph-PEG3-azide provides an end-to-end distance of approximately 13–15 Å, which is optimal for certain E3 ligase–target protein pairs that require a relatively short, constrained linker to achieve productive ternary complex geometry [1]. The dual functionality allows for modular PROTAC assembly: the aldehyde can be used to attach an E3 ligase ligand, while the azide enables click chemistry with an alkyne-functionalized target protein ligand .

Sequential Conjugation for Multifunctional Probes

Ald-Ph-PEG3-azide is an ideal building block for creating multifunctional probes that require two orthogonal conjugation steps. For example, the aldehyde group can be first used to attach the molecule to a protein or nanoparticle surface via reductive amination [1]. The azide group remains unreacted and can later be used to introduce a fluorophore, affinity tag, or other functional moiety via copper-catalyzed or strain-promoted click chemistry . This sequential approach minimizes cross-reactivity and ensures a high degree of molecular precision in the final conjugate [1].

Amine PEGylation for Solubility and Pharmacokinetics

Ald-Ph-PEG3-azide is effective for PEGylating amine-containing biomolecules, such as peptides, proteins, or oligonucleotides, to improve their aqueous solubility and pharmacokinetic properties. The hydrophilic PEG3 spacer enhances water solubility [1], which is critical for in vivo applications. The aldehyde group reacts specifically with primary amines under mild conditions, minimizing protein denaturation . The resulting conjugate retains the azide functionality, enabling further modification or immobilization via click chemistry .

Application
Selection Property
Validation Focus
Antibody-drug conjugate DAR studies
Aldehyde-amine site-specific conjugation
DAR and conjugate homogeneity
PROTAC ternary complex formation
Short PEG3 tether for constrained E3-target pairs
Ternary complex geometry validation
Multifunctional probe assembly
Sequential aldehyde-azide reactivity
Orthogonal conjugation fidelity
Amine PEGylation for solubility and PK
Aldehyde-amine conjugation with PEG3 spacer
Solubility and PK profile assessment

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